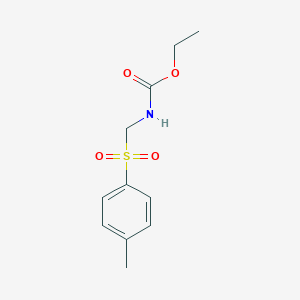

乙基(甲苯磺酰甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (tosylmethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a tosylmethyl group, and a carbamate functional group

科学研究应用

Ethyl (tosylmethyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving carbamates.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

Target of Action

Ethyl (tosylmethyl)carbamate, also known as Ethyl carbamate, is an organic compound that has been identified in fermented foods and alcoholic beverages It’s known that the liver is one of the target organs of ethyl carbamate .

Mode of Action

It has been found that ethyl carbamate can trigger ferroptosis in liver cells by inhibiting glutathione (gsh) synthesis and suppressing nuclear factor erythroid 2-related factor 2 (nrf2) activation . Ferroptosis is a type of programmed cell death that is iron-dependent and characterized by the accumulation of lipid peroxides.

Biochemical Pathways

Ethyl (tosylmethyl)carbamate is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . In the case of Ethyl carbamate toxicity, it has been found that it triggers Glutathione depletion, which depends on suppressed Glutathione synthesis via inhibition of SLC7A11 and GCLC expressions .

Pharmacokinetics

It’s known that ethyl carbamate is a naturally occurring component in many types of fermented foods and drinks .

Result of Action

The molecular and cellular effects of Ethyl (tosylmethyl)carbamate’s action include triggering ferroptosis in liver cells, causing decreased cell viability, Glutathione, GPX4 and Ferritin levels, as well as increased iron and Malondialdehyde (MDA) contents . It has also been found to cause liver dysfunction and inflammation, accompanied by oxidative stress, ferroptosis, and downregulated Nrf2 signaling .

Action Environment

The formation of Ethyl (tosylmethyl)carbamate is influenced by environmental factors such as temperature and duration of storage . The chemical reaction between urea and ethanol, which leads to the formation of Ethyl carbamate, is exponentially accelerated at elevated temperatures . Therefore, the action, efficacy, and stability of Ethyl (tosylmethyl)carbamate can be influenced by these environmental factors.

安全和危害

Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages. Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . Ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health .

未来方向

Various preventing methods are developed and used in some cases at the industrial scale to lower ethyl carbamate levels in food. Two types of preventing methods are described. First, adapted and optimized practices in all steps of the chain of foods’ (or beverages) production lead in general to low ethyl carbamate level. Second, the abatement of ethyl carbamate precursors can be done by adapted enzymatic, physical chemical or chemical methods according to the natures of raw materials and conditions of their production processes .

生化分析

Biochemical Properties

Ethyl (tosylmethyl)carbamate interacts with various biomolecules in biochemical reactions. It is produced industrially by heating urea and ethyl alcohol . It also arises by the action of ammonia on ethyl chloroformate .

Cellular Effects

Ethyl (tosylmethyl)carbamate has been found to have significant effects on various types of cells and cellular processes. It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Ethyl (tosylmethyl)carbamate involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Ethyl (tosylmethyl)carbamate vary with different dosages in animal models. In these animals, intakes of Ethyl (tosylmethyl)carbamate were equal to approximately 0, 1, 3, or 9 mg/kg of body weight per day, respectively . Treatment with Ethyl (tosylmethyl)carbamate resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma (females only) .

Metabolic Pathways

Ethyl (tosylmethyl)carbamate is involved in several metabolic pathways. It is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via Ethyl (tosylmethyl)carbamate precursors such as cyanate .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl (tosylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with tosylmethyl isocyanide under controlled conditions. The reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of ethyl (tosylmethyl)carbamate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: Ethyl (tosylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the tosyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted carbamates.

相似化合物的比较

Ethyl carbamate: A simpler carbamate with similar reactivity but lacking the tosylmethyl group.

Methyl carbamate: Another related compound with a methyl group instead of an ethyl group.

Propyl carbamate: Similar structure with a propyl group.

Uniqueness: Ethyl (tosylmethyl)carbamate is unique due to the presence of the tosylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

属性

IUPAC Name |

ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-16-11(13)12-8-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLABMWLBRDNAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

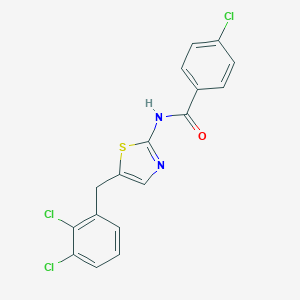

![4-chloro-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B407610.png)

![3-amino-N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407611.png)

![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407616.png)

![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B407617.png)

![5-[4-(diethylamino)-2-isopropoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B407620.png)

![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B407621.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B407624.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(2,4-dimethylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B407628.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B407629.png)

![Methyl 5-[isonicotinoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407630.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407632.png)

![2,5-dichloro-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407633.png)